![molecular formula C7H5BrClNO2 B127600 2-Amino-3-bromo-5-chlorobenzoic acid CAS No. 41198-02-1](/img/structure/B127600.png)
2-Amino-3-bromo-5-chlorobenzoic acid
Overview
Description
2-Amino-3-bromo-5-chlorobenzoic acid is a chemical compound with the molecular weight of 250.48 . It has the IUPAC name 2-amino-3-bromo-5-chlorobenzoic acid .
Molecular Structure Analysis
The InChI code for 2-Amino-3-bromo-5-chlorobenzoic acid is 1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) . This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
2-Amino-3-bromo-5-chlorobenzoic acid is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Scientific Research Applications
Pharmaceutical Intermediates
2-Amino-3-bromo-5-chlorobenzoic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its reactive functional groups make it a versatile building block for constructing complex molecules, particularly in the development of disease-modifying antirheumatic drugs (DMARDs) and other therapeutic agents.
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing a wide range of organic molecules. Its halogenated aromatic structure is particularly useful in electrophilic substitution reactions, which are fundamental in creating diverse organic compounds .
Material Science
The compound’s unique properties are exploited in material science for the development of novel materials. It can be used to modify the surface properties of materials or as a starting material for the synthesis of organic compounds with specific electronic or photonic properties .
Analytical Chemistry
2-Amino-3-bromo-5-chlorobenzoic acid: plays a role in analytical chemistry as a standard or reagent. Its well-defined structure and properties allow it to be used in quantitative analysis and calibration of analytical instruments .
Biochemistry Research
In biochemistry, this compound is employed in proteomics research. It can be used to study protein interactions and modifications, as well as in the synthesis of peptides and other bioactive molecules .
Environmental Science
This compound may also find applications in environmental science, particularly in the study of halogenated organic compounds’ impact on ecosystems. It can serve as a model compound for understanding the environmental fate and transport of similar pollutants .
Safety and Hazards
properties
IUPAC Name |
2-amino-3-bromo-5-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLBVZWVKCFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472459 | |
Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-chlorobenzoic acid | |
CAS RN |
41198-02-1 | |
Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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